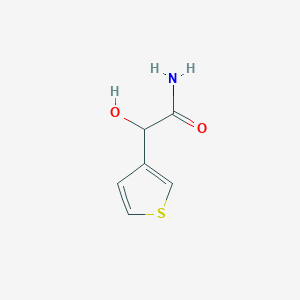

alpha-Hydroxy-3-thiopheneacetamide

Description

Structure

3D Structure

Properties

CAS No. |

82069-45-2 |

|---|---|

Molecular Formula |

C6H7NO2S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

2-hydroxy-2-thiophen-3-ylacetamide |

InChI |

InChI=1S/C6H7NO2S/c7-6(9)5(8)4-1-2-10-3-4/h1-3,5,8H,(H2,7,9) |

InChI Key |

RUOHSNPZDDQZQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for Alpha Hydroxy 3 Thiopheneacetamide

Established Routes to Alpha-Hydroxy Amides

The formation of the alpha-hydroxy amide moiety is a critical step in the synthesis of alpha-hydroxy-3-thiopheneacetamide. Several general methodologies have been developed for this purpose, each with its own advantages and specific applications.

Synthesis from Alpha-Hydroxy Acids and Derivatives

A primary and direct method for the synthesis of alpha-hydroxy amides involves the amination of alpha-hydroxy acids or their derivatives. researchgate.net This approach typically begins with an alpha-hydroxy acid, such as 2-hydroxy-2-(thiophen-3-yl)acetic acid, which can be activated to facilitate reaction with an amine. researchgate.netcymitquimica.com One common technique involves the conversion of the carboxylic acid to a more reactive species, like an acyl chloride. For instance, treating the alpha-hydroxy acid with a reagent such as oxalyl chloride can generate the corresponding acyl chloride. researchgate.net This intermediate can then react with ammonia (B1221849) or a primary or secondary amine to form the desired alpha-hydroxy amide. researchgate.net

Another variation of this method involves the use of silyl (B83357) protection. The alpha-hydroxy acid is first converted to its bis-trimethylsilyl derivative, which is then treated with oxalyl chloride. The subsequent addition of an amine, followed by hydrolysis of the trimethylsilyl (B98337) (TMS) ether during workup, yields the final alpha-hydroxy amide. researchgate.net

| Reactant | Reagent(s) | Product | Reference(s) |

| α-Hydroxy acid | 1. Activating agent (e.g., oxalyl chloride) 2. Amine (e.g., NH₃) | α-Hydroxy amide | researchgate.net |

| α-Hydroxy acid | 1. Silylating agent 2. Oxalyl chloride 3. Amine 4. Hydrolysis | α-Hydroxy amide | researchgate.net |

| Amino acid | 1. Diazotization 2. Hydrolysis 3. Amination | α-Hydroxy amide | researchgate.net |

Formation via Alpha-Cyanohydrin Intermediates from Aldehydes or Ketones

The cyanohydrin pathway offers a versatile route to alpha-hydroxy amides starting from aldehydes or ketones. dntb.gov.ua This method involves the addition of a cyanide source, typically hydrogen cyanide (HCN) or a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN), to a carbonyl compound. ncert.nic.inlibretexts.org In the context of this compound, the starting material would be 3-thiophenecarboxaldehyde (B150965).

The reaction is generally base-catalyzed to generate the more nucleophilic cyanide ion (CN⁻), which then attacks the electrophilic carbonyl carbon of the aldehyde. ncert.nic.in This nucleophilic addition results in the formation of a cyanohydrin intermediate, in this case, 2-hydroxy-2-(thiophen-3-yl)acetonitrile. ncert.nic.inlibretexts.org Cyanohydrins are valuable synthetic intermediates because the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. youtube.comyoutube.com For the synthesis of this compound, controlled hydrolysis of the cyanohydrin intermediate would yield the desired amide. google.com

| Starting Material | Reagent(s) | Intermediate | Product | Reference(s) |

| Aldehyde/Ketone | HCN or NaCN/KCN | Cyanohydrin | α-Hydroxy amide | ncert.nic.inlibretexts.orggoogle.com |

| 3-Thiophenecarboxaldehyde | NaCN, H₂SO₄ (aq) | 2-Hydroxy-2-(thiophen-3-yl)acetonitrile | 2-Hydroxy-2-(thiophen-3-yl)acetamide | ncert.nic.inyoutube.com |

Biocatalytic and Enzymatic Approaches for Chiral Alpha-Hydroxy Carbonyls

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including enantiomerically enriched alpha-hydroxy carbonyl compounds, which are precursors to chiral alpha-hydroxy amides. nih.govacs.org These methods often utilize whole-cell systems or isolated enzymes to catalyze stereoselective reactions, offering high efficiency and enantioselectivity under mild conditions. acs.orgnih.gov

One significant biocatalytic strategy is the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) to catalyze the carboligation of aldehydes. nih.govacs.org This approach can produce enantiopure alpha-hydroxy ketones from inexpensive starting materials. nih.gov Another method involves the use of hydrolases, such as lipases, for the kinetic resolution of racemic alpha-hydroxy ketones. acs.org To overcome the 50% theoretical yield limit of traditional kinetic resolution, dynamic kinetic resolution (DKR) can be employed, where the unreacted enantiomer is racemized in situ. acs.org

Redox processes catalyzed by microorganisms or their enzymes also provide a route to chiral alpha-hydroxy ketones. acs.org These can involve the asymmetric reduction of diketones or the selective oxidation of vicinal diols. acs.org For instance, ketoreductases (KREDs) can be used for the asymmetric reduction of a ketoester to a chiral hydroxy ester, a key intermediate that can be further converted to the desired chiral alpha-hydroxy amide. nih.gov

| Biocatalytic Method | Enzyme/System | Transformation | Product | Reference(s) |

| Carboligation | Thiamine diphosphate-dependent lyases (ThDP-lyases) | Aldehyde + Aldehyde | Enantiopure α-hydroxy ketone | nih.govacs.org |

| (Dynamic) Kinetic Resolution | Hydrolases (e.g., lipases) | Racemic α-hydroxy ketone | Enantiopure α-hydroxy ketone | acs.org |

| Asymmetric Reduction | Ketoreductases (KREDs), D-lactate dehydrogenase (D-LDH) | α-Keto acid/ester | Chiral α-hydroxy acid/ester | nih.gov |

| Reductive Amination | Amino acid dehydrogenases | α-Keto acid | Chiral α-amino acid | nih.gov |

Hydrolysis of Alpha-Halocarboxylic Acid Precursors

The hydrolysis of alpha-halocarboxylic acids or their derivatives presents another synthetic route to alpha-hydroxy amides. dntb.gov.ua This method involves the nucleophilic substitution of a halogen atom at the alpha-position of a carboxylic acid with a hydroxyl group. The resulting alpha-hydroxy acid can then be converted to the corresponding amide as described in section 2.1.1.

Alternatively, an alpha-haloacetyl halide, such as 2-chloroacetyl chloride, can be reacted with an aminophenol to form an N-(hydroxyphenyl)-2-chloroacetamide intermediate. neliti.com Subsequent intramolecular cyclization or other transformations can then be employed to generate more complex heterocyclic structures. While not a direct route to simple alpha-hydroxy amides, this highlights the utility of alpha-halocarboxylic acid derivatives in building more complex molecules that may contain the alpha-hydroxy amide motif. The hydrolysis of amides to carboxylic acids is a well-established transformation, often requiring acidic or basic conditions. organic-chemistry.orglibretexts.org The reverse reaction, while less common, can be achieved through specific synthetic strategies.

Reductive Conversion of Alpha-Ketoamide Precursors

A highly effective method for the synthesis of alpha-hydroxy amides is the chemoselective reduction of alpha-ketoamides. researchgate.net This approach offers a direct conversion to the desired product and can be achieved with high yields and selectivity. dntb.gov.uaresearchgate.net Various reducing agents and catalytic systems have been developed for this transformation.

One notable method utilizes a catalyst- and additive-free transfer hydrogenation with sodium formate (B1220265) as the hydrogen source. researchgate.net This protocol has been shown to be effective for a range of alpha-ketoamides. Another approach employs tosylhydrazine in the presence of sodium bicarbonate to achieve the reduction. researchgate.net Furthermore, catalytic hydrogenation using a pincer-ligated Mn(I) catalyst and H₂ gas at room temperature provides a means to selectively reduce the keto group of an alpha-ketoamide to the corresponding alpha-hydroxy amide. researchgate.net Zirconium-based metal-organic frameworks (Zr-MOFs) have also been successfully used as catalysts for the transfer hydrogenation of alpha-ketoamides to alpha-hydroxy amides, utilizing isopropyl alcohol as a green hydrogen source and solvent. researchgate.net

| Reducing System | Substrate | Product | Key Features | Reference(s) |

| Sodium formate | α-Ketoamide | α-Hydroxy amide | Catalyst- and additive-free | researchgate.net |

| Tosylhydrazine, NaHCO₃ | α-Ketoamide | α-Hydroxy amide | Good to excellent yields | researchgate.net |

| Pincer-ligated Mn(I) catalyst, H₂ | α-Ketoamide | α-Hydroxy amide | Room temperature, chemoselective | researchgate.net |

| Zr-MOF catalyst, Isopropyl alcohol | α-Ketoamide | α-Hydroxy amide | Green hydrogen source, recyclable catalyst | researchgate.net |

| Tetramethylammonium triacetoxyborohydride | α-Ketoamide | α-Hydroxy amide | Substrate-directed, stereoselective | aminer.org |

Strategic Introduction and Functionalization of the Thiophene (B33073) Ring System

The thiophene ring is a crucial component of this compound and its incorporation into the molecular structure is a key synthetic consideration. numberanalytics.com Thiophene is an aromatic heterocycle that can undergo a variety of chemical reactions, allowing for its functionalization and integration into larger molecules. ontosight.ai

Thiophene is more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the sulfur atom. numberanalytics.com This property facilitates the introduction of various functional groups onto the thiophene ring. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

For the synthesis of precursors to this compound, such as 3-thiophenecarboxaldehyde or 3-acetylthiophene, Friedel-Crafts acylation is a relevant strategy. Metalation of the thiophene ring using strong bases like butyllithium, followed by reaction with an electrophile, is another powerful method for introducing functional groups at specific positions. numberanalytics.com

Furthermore, thiophene derivatives can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form C-C bonds and construct more complex molecular architectures. numberanalytics.com These reactions are invaluable for creating substituted thiophene systems that can then be elaborated to the target molecule. The synthesis of thiophene rings themselves can be achieved through various cyclization reactions, often involving sulfur-containing reagents. organic-chemistry.org For instance, the reaction of α,β-unsaturated ketones with 1,4-dithiane-2,5-diol (B140307) can lead to the formation of functionalized 3-hydroxy-thiophenes. digitellinc.com

Development of Novel Synthetic Pathways for this compound

The construction of this compound can be strategically approached through the synthesis of its corresponding alpha-hydroxy acid precursor, 2-hydroxy-2-(thiophen-3-yl)acetic acid, followed by amidation. A key and efficient route to this precursor begins with the readily available 3-thiophenecarboxaldehyde.

A common and effective method for the synthesis of α-hydroxy acids is through a cyanohydrin intermediate. uni-kiel.de This process involves the addition of a cyanide source to an aldehyde, followed by hydrolysis of the resulting nitrile. In the case of this compound, the synthesis can be envisioned as a three-step sequence:

Cyanohydrin Formation: 3-Thiophenecarboxaldehyde is reacted with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), often in the presence of a catalytic amount of a base or a Lewis acid, to form 3-thienylglycolonitrile. The use of enzymes, such as (R)-hydroxynitrile lyase, can also facilitate this transformation and can offer a degree of enantioselectivity. uni-kiel.de

Hydrolysis to the Carboxylic Acid: The resulting 3-thienylglycolonitrile is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding 2-hydroxy-2-(thiophen-3-yl)acetic acid.

Amidation: The final step involves the conversion of the carboxylic acid to the primary amide, this compound. This can be achieved through various modern amidation protocols. Direct condensation of the carboxylic acid with ammonia is possible but often requires harsh conditions. masterorganicchemistry.com More commonly, the carboxylic acid is activated in situ. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to facilitate amide bond formation under mild conditions. mdpi.comorganic-chemistry.org Boronic acid catalysts have also emerged as effective promoters for the direct amidation of α-hydroxy acids. nih.govnih.gov Another approach involves the use of TiCl₄ to mediate the direct condensation of carboxylic acids and amines. researchgate.net

A potential synthetic pathway is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 3-Thiophenecarboxaldehyde | 1. TMSCN, ZnI₂ (cat.) 2. H₃O⁺ | 2-Hydroxy-2-(thiophen-3-yl)acetonitrile |

| 2 | 2-Hydroxy-2-(thiophen-3-yl)acetonitrile | H₃O⁺, heat | 2-Hydroxy-2-(thiophen-3-yl)acetic acid |

| 3 | 2-Hydroxy-2-(thiophen-3-yl)acetic acid | NH₃, Coupling Agent (e.g., EDC/HOBt) | This compound |

Chiral Synthesis and Stereoselective Approaches for Enantiomeric Purity

The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of enantiomerically pure compounds a critical endeavor. For this compound, several strategies can be employed to control the stereochemistry at the chiral center.

Classical Resolution via Diastereomeric Salt Formation:

A well-established method for separating enantiomers is through classical resolution. This involves reacting the racemic alpha-hydroxy acid precursor, 2-hydroxy-2-(thiophen-3-yl)acetic acid, with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. researchgate.net These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treatment with an acid to break the salt. The choice of resolving agent is crucial and often determined empirically. Common resolving agents for mandelic acid and its analogs, which are structurally similar to 3-thienylglycolic acid, include chiral amines like (+)-cinchonine, brucine, and (R)-α-methylbenzylamine. ualberta.ca

Asymmetric Synthesis:

A more direct and often more efficient approach to obtaining enantiomerically pure compounds is through asymmetric synthesis. This involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

One powerful strategy is the dynamic kinetic resolution (DKR) of a racemic precursor. For the synthesis of chiral alpha-hydroxy esters, which can be precursors to the target amide, the asymmetric hydrogenation of α-keto esters has been shown to be highly effective. In this process, a racemic α-keto ester, such as ethyl 2-oxo-2-(thiophen-3-yl)acetate, is subjected to hydrogenation in the presence of a chiral ruthenium-based catalyst. The catalyst preferentially reduces one enantiomer of the rapidly equilibrating (racemizing) keto ester, leading to a high yield of a single enantiomer of the corresponding α-hydroxy ester.

The following table summarizes data for the dynamic kinetic resolution of related α-keto esters, illustrating the potential of this method for producing enantiomerically enriched building blocks.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru-C3-TunePhos | Ethyl 2-oxo-2-phenylacetate | 99 | 98 |

| Ru-C3-TunePhos | Ethyl 2-oxo-2-(2-naphthyl)acetate | 99 | 97 |

| Ru-C3-TunePhos | Ethyl 2-oxo-2-(2-furyl)acetate | 99 | 95 |

Data adapted from related studies on asymmetric hydrogenation.

The enantiomerically enriched 2-hydroxy-2-(thiophen-3-yl)acetic acid or its ester derivative, obtained through either resolution or asymmetric synthesis, can then be carried forward to the final amidation step to produce the desired enantiomer of this compound with high optical purity. The amidation reaction itself, when employing modern coupling reagents, generally proceeds with minimal to no racemization of the chiral center. nih.gov

Structure Activity Relationship Sar and Molecular Design for Alpha Hydroxy 3 Thiopheneacetamide Analogs

Fundamental Principles of Structure-Activity Relationship Analysis

Key principles of SAR analysis include:

Identification of the Pharmacophore : This involves identifying the essential functional groups and their spatial arrangement required for biological activity. For alpha-hydroxy-3-thiopheneacetamide, this would include the thiophene (B33073) ring, the alpha-hydroxy group, and the acetamide (B32628) moiety.

Functional Group Modification : The roles of different functional groups are probed by modifying or replacing them. zamann-pharma.com For instance, the hydroxyl group could be esterified or converted to an ether to understand the importance of its hydrogen-bonding capability.

Steric and Electronic Effects : The size, shape, and electronic properties of substituents can significantly impact activity. Altering substituents on the thiophene ring can influence its binding orientation and electronic interactions with a target. wikipedia.orgsolubilityofthings.com

Conformational Analysis : The three-dimensional shape of a molecule is critical for its interaction with a biological target. Flexible molecules like this compound can adopt multiple conformations, and SAR studies aim to identify the specific "bioactive" conformation.

A hypothetical SAR study might involve synthesizing analogs and evaluating their activity, as illustrated in the table below.

Interactive Table 1: Hypothetical SAR Data for this compound Analogs

| Compound ID | Modification on Thiophene Ring (Position 5) | Modification on Acetamide (N-substituent) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| AHTA-01 | -H (Parent) | -H | 150 |

| AHTA-02 | -Cl | -H | 75 |

| AHTA-03 | -CH₃ | -H | 120 |

| AHTA-04 | -H | -CH₃ | 200 |

This data would suggest that a chloro-substituent at position 5 of the thiophene ring enhances activity, while N-methylation of the acetamide is detrimental. This systematic approach allows chemists to build a model of the structure-activity landscape. drugdesign.org

Systematic Design and Synthesis of Derivatives for SAR Elucidation

To elucidate the SAR of the this compound scaffold, a systematic approach to the design and synthesis of derivatives is required. oncodesign-services.comnih.govrsc.org This involves creating a library of analogs where specific parts of the molecule are methodically varied. The parent structure can be divided into three key regions for modification:

The Thiophene Ring : Modifications can include introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the available positions (2, 4, and 5) to probe steric and electronic requirements in the binding pocket.

The Alpha-Hydroxy Group : This group is a key feature, likely involved in hydrogen bonding. Its importance can be studied by inversion of its stereochemistry, or by replacing it with a methoxy, amino, or fluoro group to assess the impact of hydrogen bond donating/accepting capacity and electronics.

The Acetamide Side Chain : The length of the alkyl chain can be varied, and the amide nitrogen can be substituted with different alkyl or aryl groups to explore additional binding interactions.

The synthesis of these derivatives often starts from commercially available 3-thiophenecarboxylic acid or related materials, followed by a sequence of reactions to introduce the desired functionality. nih.gov For example, alpha-bromination followed by nucleophilic substitution could install the alpha-hydroxy group, and standard amide coupling reactions would form the final acetamide derivatives.

Interactive Table 2: Proposed Modifications for SAR Library of this compound

| Region for Modification | Type of Modification | Rationale | Example Substituent |

|---|---|---|---|

| Thiophene Ring | Electronic Variation | Probe for π-stacking or electronic interactions | -Cl, -F, -OCH₃ |

| Thiophene Ring | Steric Bulk | Explore size constraints of the binding pocket | -CH₃, -isopropyl, -phenyl |

| Alpha-Carbon | Stereochemistry | Determine optimal 3D arrangement for binding | (R)- vs. (S)-hydroxyl |

| Alpha-Carbon | H-Bonding Ability | Evaluate importance of the hydroxyl group | -OCH₃, -NH₂, -F |

Advanced Lead Optimization Strategies Applied to the this compound Scaffold

Once initial SAR is established, advanced lead optimization strategies are employed to refine the properties of the most promising compounds. numberanalytics.compharmafeatures.comdanaher.com These techniques aim to enhance potency and selectivity while improving drug-like properties.

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemotypes with similar biological activity but potentially improved properties or a different intellectual property profile. nih.govnih.govuniroma1.it

Bioisosteric Replacement : This involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.netacs.org For the this compound scaffold, the thiophene ring could be replaced by other five- or six-membered heterocycles.

Scaffold Hopping : This is a more drastic change where the core molecular framework (the scaffold) is replaced with a structurally different one that maintains the original pharmacophoric features' 3D orientation. uniroma1.itnumberanalytics.com This can lead to completely new series of compounds.

Interactive Table 3: Potential Bioisosteres and Scaffolds for the Thiophene Ring

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| Thiophene | Furan | Similar size and electronics, different H-bond accepting ability. |

| Thiophene | Thiazole | Introduces a nitrogen atom for potential new interactions. |

| Thiophene | Phenyl | Classic bioisostere, alters electronics and hydrophobicity. |

Fragment-based drug design (FBDD) is an alternative approach to lead discovery and optimization. numberanalytics.comrug.nlnumberanalytics.com It involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target. Once hits are identified, they can be grown or linked together to create more potent leads. lifechemicals.com

In the context of this compound, one could envision a fragment-based approach where a "thiophene fragment" and a "hydroxy-acetamide fragment" are identified independently. The subsequent challenge is to link them effectively. nih.gov

Fragment Growing : Starting with a bound thiophene fragment, chemists would systematically add functionality to build out the hydroxy-acetamide side chain, guided by structural information of the target's binding site. lifechemicals.com

Fragment Linking : If two separate fragments, one occupying the thiophene sub-pocket and one binding where the side chain sits, are found, they can be joined by a chemical linker. rug.nlsjtu.edu.cn The linker's length, rigidity, and chemical nature are critical and must be optimized to ensure the fragments maintain their ideal binding orientations. lifechemicals.com

Flexible molecules often pay an entropic penalty upon binding to their target. unina.itdrugdesign.org Conformational restriction is a strategy used to pre-organize the molecule into its bioactive conformation, which can lead to a significant increase in potency and selectivity. researchgate.netnih.gov

For the this compound scaffold, this could be achieved by:

Cyclization : Introducing a ring system that locks the rotatable bonds. For example, the alpha-carbon and the amide nitrogen could be incorporated into a lactam ring, or the side chain could be cyclized back onto the thiophene ring.

Introduction of Rigid Groups : Replacing flexible alkyl chains with rigid units like double bonds, triple bonds, or small rings.

Structural simplification is another approach where complex parts of a molecule that are not essential for activity are removed to improve synthesis feasibility and pharmacokinetic properties. If a large substituent on the thiophene ring proves to offer no benefit, it can be removed to simplify the structure. sci-hub.se

Pharmacophore Modeling and Mapping for this compound Derivatives

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. benthamdirect.comuq.edu.aunih.gov A pharmacophore model for this compound derivatives would be generated by aligning a set of active analogs and identifying the common chemical features responsible for their activity. columbiaiop.ac.indergipark.org.tr

A hypothetical pharmacophore model for this series might include:

An aromatic ring feature (from the thiophene).

A hydrogen bond donor (from the hydroxyl group).

A hydrogen bond acceptor (from the carbonyl oxygen of the acetamide).

A hydrogen bond donor (from the amide N-H).

A hydrophobic feature if bulky, non-polar groups on the thiophene ring are found to be beneficial.

This model serves as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. columbiaiop.ac.innih.gov It is a powerful tool for scaffold hopping and identifying novel lead compounds. nih.gov

Preclinical Biological Evaluation of Alpha Hydroxy 3 Thiopheneacetamide Derivatives

In Vitro Target Identification and Mechanistic Studies

No publicly accessible research data was found regarding the in vitro target identification or mechanistic studies of alpha-hydroxy-3-thiopheneacetamide derivatives. The following subsections outline the types of assays that would be critical in characterizing the biological activity of these compounds.

Enzyme Inhibition Assays (e.g., Lipoxygenases, Histone Deacetylases, Isocitrate Dehydrogenase, relevant to alpha-hydroxy compounds and thiophenes)

Thiophene-containing compounds have been investigated as inhibitors of various enzymes. For instance, derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been evaluated for their inhibitory effects on 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. wikipedia.org Similarly, thiophene-based hydroxamates have been synthesized and assessed as histone deacetylase (HDAC) inhibitors, which are a validated target for cancer therapy. nih.gov HDACs are enzymes that play a crucial role in gene expression regulation. nih.govwikipedia.org Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

Isocitrate dehydrogenase (IDH) is another class of enzymes where inhibitors have shown therapeutic promise, particularly in oncology. nih.govwikipedia.orgnih.gov While numerous IDH inhibitors have been developed, no specific data links this compound derivatives to this target. medchemexpress.comdrugbank.com

A systematic screening of this compound derivatives against a panel of such enzymes would be a logical first step in their biological evaluation.

Interactive Data Table: Enzyme Inhibition Data for this compound Derivatives

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Source |

| Data Not Available | Lipoxygenases | Cell-free/Cell-based | N/A | N/A |

| Data Not Available | Histone Deacetylases | Biochemical/Cellular | N/A | N/A |

| Data Not Available | Isocitrate Dehydrogenase | Enzymatic | N/A | N/A |

This table is representative of the data that would be generated from initial enzyme inhibition screening. Currently, no such data is available for this compound derivatives.

Receptor Binding and Functional Assays

Receptor binding assays are fundamental in drug discovery to determine if a compound interacts with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. medchemexpress.comscbt.com These assays measure the affinity of a ligand for a receptor and can be followed by functional assays to determine if the compound acts as an agonist or antagonist. No studies have been published that evaluate the binding of this compound derivatives to any specific receptor.

Cellular Pathway Modulation and Signal Transduction Analysis

Understanding how a compound affects cellular pathways and signal transduction is key to elucidating its mechanism of action. For example, inhibitors of enzymes like LOX have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. nih.gov HDAC inhibitors can affect the expression of a subset of genes, leading to transcriptional activation or repression. wikipedia.org Analysis of downstream signaling molecules, protein expression, and gene expression changes following treatment with this compound derivatives in relevant cell models would provide crucial mechanistic insights. However, no such investigations have been reported.

In Vivo Pharmacodynamic Marker Assessment in Preclinical Models

In vivo studies are essential to confirm the biological activity of a compound in a living organism and to identify pharmacodynamic (PD) markers that can be used to monitor its effects. For instance, in vivo studies with other novel thiophene (B33073) derivatives have demonstrated anti-inflammatory activity in models like carrageenan-induced rat paw edema. wikipedia.org For a potential HDAC inhibitor, a relevant PD marker could be the level of histone acetylation in tumor tissue from a xenograft model. nih.gov For any this compound derivative, the selection of an appropriate preclinical model and PD markers would depend on the identified in vitro targets and cellular effects. To date, no in vivo studies or assessments of pharmacodynamic markers for this class of compounds have been published.

Computational Chemistry and Molecular Modeling of Alpha Hydroxy 3 Thiopheneacetamide

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO/LUMO, Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These calculations provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining a molecule's electronic and optical properties. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and polarizability. nih.govresearchgate.net For alpha-hydroxy-3-thiopheneacetamide, these calculations can predict the most probable sites for electrophilic and nucleophilic attack. ajchem-a.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic interactions. nih.govjchemlett.com The MEP map uses a color spectrum to denote different electrostatic potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. jchemlett.com For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as likely sites for interaction with electron-deficient species.

Below is a hypothetical data table summarizing quantum chemical parameters for this compound, calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value | Description |

| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) (eV) | 5.3 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) (eV) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) (eV) | 1.2 | Energy released when an electron is added |

| Electronegativity (χ) (eV) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) (eV) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) (eV⁻¹) | 0.38 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.80 | A measure of electrophilic power |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov It is a cornerstone of structure-based drug design, helping to elucidate the binding mode and affinity of a ligand to a biological target. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. nih.gov For this compound, docking studies could identify potential protein targets and predict the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic picture of the binding stability and conformational changes that may occur. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of the protein and ligand, the role of solvent molecules, and provide a more accurate estimation of binding free energies. nih.gov

Below is a hypothetical table illustrating the results of a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.8 | Estimated free energy of binding |

| Inhibition Constant (Ki) (µM) | 1.5 | Predicted inhibitory constant |

| Interacting Residues | Tyr23, Ser45, Leu89 | Key amino acid residues in the binding site |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the target |

| Hydrophobic Interactions | Tyr23, Leu89, Phe92 | Residues involved in non-polar interactions |

Note: The values and residues in this table are for illustrative purposes and would be specific to the protein target being investigated.

In Silico Prediction of Physicochemical and Reactivity Properties

A variety of computational tools and models are available to predict the physicochemical and reactivity properties of a molecule in silico. These predictions are valuable for early-stage drug discovery and materials design, as they can help to prioritize compounds for synthesis and experimental testing.

Physicochemical Properties: Properties such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and aqueous solubility can be readily calculated from the 2D or 3D structure of a molecule. These properties are critical for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov

Reactivity Properties: As discussed in the quantum chemical calculations section, parameters like the HOMO-LUMO gap, ionization potential, and electron affinity provide insights into a molecule's chemical reactivity. ajchem-a.com These can be used to predict its stability under different conditions and its propensity to participate in various chemical reactions.

The following table provides a hypothetical in silico prediction of the physicochemical properties of this compound.

| Property | Predicted Value | Importance |

| Molecular Weight ( g/mol ) | 157.20 | Affects diffusion and transport |

| logP | 0.8 | Influences membrane permeability and solubility |

| Topological Polar Surface Area (Ų) | 75.6 | Correlates with drug transport properties |

| Hydrogen Bond Donors | 2 | Potential for forming hydrogen bonds |

| Hydrogen Bond Acceptors | 3 | Potential for forming hydrogen bonds |

| Aqueous Solubility (logS) | -1.5 | Critical for bioavailability |

Note: These values are illustrative and would be generated by specific predictive software.

Cheminformatics Approaches in Structure-Based and Ligand-Based Design

Cheminformatics combines chemistry, computer science, and information technology to analyze and manage chemical data. It plays a crucial role in both structure-based and ligand-based drug design.

Structure-Based Design: When the 3D structure of a biological target is known, structure-based design methods can be used to design or identify molecules that bind to it. nih.gov This often involves molecular docking, as described earlier, as well as the design of novel molecules that are complementary in shape and chemical properties to the target's binding site. nih.gov

Ligand-Based Design: In the absence of a known 3D structure for the target, ligand-based design approaches can be used. nih.gov These methods rely on the knowledge of other molecules (ligands) that are known to interact with the target. Techniques include quantitative structure-activity relationship (QSAR) modeling, which develops mathematical models to correlate the chemical structure of compounds with their biological activity, and pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity. nih.govnih.gov

For this compound, cheminformatics approaches could be used to:

Screen large virtual libraries of compounds to identify others with similar properties.

Develop QSAR models to predict the biological activity of related thiophene (B33073) derivatives.

Construct pharmacophore models based on its structure to guide the design of new, potentially more potent, analogs.

Preclinical Pharmacokinetic and Metabolic Characterization of Alpha Hydroxy 3 Thiopheneacetamide Derivatives

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Systems (e.g., liver microsomes, hepatocytes)

In vitro ADME studies are fundamental for predicting the in vivo behavior of drug candidates. These assays provide early insights into a compound's potential for oral bioavailability, tissue distribution, metabolic stability, and potential for drug-drug interactions. For thiophene (B33073) derivatives, these studies are particularly crucial due to the known metabolic activation of the thiophene ring. acs.orgnih.gov

Metabolic Stability in Liver Microsomes and Hepatocytes:

Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and hepatocytes, which contain a broader range of metabolic enzymes, are the primary in vitro systems used to assess metabolic stability. nih.gov For thiophene-containing compounds, incubation with liver microsomes often reveals the potential for oxidative metabolism. nih.gov The stability of a compound like alpha-hydroxy-3-thiopheneacetamide in these systems would be a key determinant of its predicted in vivo half-life and clearance. For instance, studies on other thiophene derivatives have shown a range of metabolic stabilities, from high to low, depending on the other functional groups present in the molecule. acs.orgacs.org

Table 1: Illustrative Metabolic Stability of Thiophene Derivatives in Liver Microsomes

| Compound | Species | T1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Tienilic Acid | Human | < 15 | > 93 |

| Suprofen | Human | 30 | 46 |

| Ticlopidine | Human | 10 | 139 |

This table presents representative data for other thiophene-containing drugs to illustrate the range of metabolic stabilities that can be observed.

Permeability and Efflux:

The permeability of a compound is often assessed using Caco-2 cell monolayers, an in vitro model of the intestinal epithelium. High permeability is generally desirable for orally administered drugs. Furthermore, these cells can be used to determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.

Identification and Structural Elucidation of Metabolites in Preclinical Models

Identifying the metabolites of a drug candidate is essential for understanding its clearance pathways and for identifying any potentially reactive or pharmacologically active metabolites. For thiophene-containing compounds, metabolic studies often focus on modifications of the thiophene ring. acs.orgnih.gov

The metabolism of the thiophene ring can proceed via two main pathways: S-oxidation to form a thiophene S-oxide, or epoxidation of the double bonds to form a thiophene epoxide. acs.orgnih.govacs.orgnih.gov Both of these intermediates are electrophilic and can be trapped by nucleophiles such as glutathione (B108866) (GSH). The identification of glutathione conjugates in in vitro incubations with liver microsomes or hepatocytes in the presence of GSH is a strong indicator of reactive metabolite formation. acs.org For example, studies with the thiophene-containing drug OSI-930 in human liver microsomes led to the identification of a glutathione conjugate. acs.org

In addition to thiophene ring oxidation, other metabolic transformations could be anticipated for this compound, including:

Hydroxylation: Further oxidation of the carbon backbone.

N-dealkylation or deamination of the acetamide (B32628) group.

Glucuronidation or sulfation of the hydroxyl group, representing Phase II metabolic pathways.

Investigation of Metabolic Pathways and Enzyme Systems Involved in Preclinical Biotransformation

The primary enzyme system responsible for the metabolism of many thiophene-containing drugs is the cytochrome P450 (CYP) superfamily. nih.gov Reaction phenotyping studies, using a panel of recombinant human CYP enzymes, are employed to identify the specific CYP isoforms involved in a compound's metabolism. This is critical for predicting potential drug-drug interactions.

The metabolism of the thiophene ring to its reactive S-oxide and epoxide metabolites is known to be CYP-dependent. nih.gov For example, quantum chemical studies have explored the mechanism of CYP-mediated S-oxidation and epoxidation of the thiophene ring, indicating that epoxidation may be the more energetically favorable pathway. acs.orgnih.gov

The acetamide portion of the molecule could also be subject to metabolism. For instance, the drug atenolol, which also contains an acetamide group, undergoes minimal metabolism. wikipedia.org However, other acetamide-containing compounds may be hydrolyzed by amidases.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

In vivo pharmacokinetic studies in animal models, such as rats or mice, are conducted to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. researchgate.net These studies provide key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

For a compound like this compound, in vivo studies would aim to:

Determine the oral bioavailability and the factors limiting it (e.g., poor absorption, high first-pass metabolism).

Characterize the plasma concentration-time profile after intravenous and oral administration.

Identify the major metabolites present in plasma, urine, and feces to confirm the metabolic pathways observed in vitro.

Table 2: Illustrative Pharmacokinetic Parameters of a Thiophene Derivative (Tiaprofenic Acid) in Rats

| Parameter | Value |

| Cmax (µg/mL) | 75.3 |

| Tmax (h) | 0.5 |

| AUC (µg·h/mL) | 150.6 |

| t1/2 (h) | 2.1 |

| Oral Bioavailability (%) | 90 |

This table presents representative data for another thiophene-containing drug to illustrate the types of pharmacokinetic parameters obtained from in vivo studies.

The findings from these in vivo studies are crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and for scaling the results to predict the human pharmacokinetic profile.

Advanced Analytical Methodologies for Alpha Hydroxy 3 Thiopheneacetamide Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification (e.g., HPLC-MS/MS, GC-MS)

Chromatographic methods are fundamental to the analysis of alpha-Hydroxy-3-thiopheneacetamide, enabling its separation from starting materials, impurities, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most powerful tools for this purpose. mst.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of this compound. mst.edu Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. The polarity of this compound, stemming from its hydroxyl and acetamide (B32628) groups, dictates its retention behavior. Method development often involves optimizing the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape. nih.govnih.gov

For purity assessment, HPLC coupled with a UV detector can provide a quantitative measure of the main compound relative to any impurities. Chiral HPLC is essential for separating the enantiomers of this compound, which is critical as different stereoisomers can have distinct biological activities. nih.govresearchgate.net Columns with a chiral stationary phase, such as cellulose (B213188) derivatives, are used for this direct enantiomeric resolution without the need for derivatization. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For highly sensitive and selective quantification in complex biological matrices, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of MS/MS. After chromatographic separation, the compound is ionized (e.g., by electrospray ionization, ESI) and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). ijpras.com This provides excellent specificity and allows for quantification at very low concentrations, with limits of quantification (LOQ) often reaching the ng/mL level. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile or semi-volatile compounds. nih.gov For a polar and non-volatile compound like this compound, derivatization is typically required to increase its volatility and thermal stability. This involves converting the polar hydroxyl and amide groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) esters. researchgate.net The derivatized compound is then separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural confirmation and library matching. nih.govspringernature.com

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-UV/MS | Chiral HPLC | GC-MS (after derivatization) |

|---|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiralcel OJ-H (e.g., 4.6 x 250 mm, 5 µm) researchgate.net | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) nih.gov | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% TFA researchgate.net | N/A (Carrier Gas: Helium) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min researchgate.net | ~1 mL/min |

| Detection | UV (e.g., 254 nm), ESI-MS/MS | UV (e.g., 261 nm) researchgate.net | Electron Ionization Mass Spectrometry (EI-MS) |

| Application | Quantification, Purity Analysis | Enantiomeric Purity, Separation of Stereoisomers | Impurity profiling, Quantification |

Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, FTIR, UV-Vis)

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the thiophene (B33073) ring, the methine proton adjacent to the hydroxyl group (CH-OH), the methylene (B1212753) protons of the acetamide group (CH₂), and the amide proton (NH₂). The chemical shifts and coupling constants (J-values) between adjacent protons help to establish the connectivity of the molecule. rsc.org For instance, the protons on the thiophene ring would appear in the aromatic region with specific splitting patterns indicating their relative positions. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals would include those for the thiophene ring carbons, the carbon bearing the hydroxyl group, and the carbonyl carbon of the acetamide group. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands:

A broad band around 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. researchgate.net

Bands around 3300-3100 cm⁻¹ for the N-H stretching of the primary amide.

A strong absorption band around 1650 cm⁻¹ for the C=O stretching (Amide I band). researchgate.net

A band around 1550 cm⁻¹ for the N-H bending (Amide II band).

Vibrations associated with the C-S bond and the aromatic C=C bonds of the thiophene ring in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The thiophene ring and the acetamide carbonyl group act as chromophores. The UV-Vis spectrum would likely show absorption maxima in the UV region, and the position of these maxima can be influenced by the solvent polarity. researchgate.netijitee.org While not as structurally informative as NMR or FTIR, UV-Vis is crucial for quantitative analysis using HPLC-UV detection.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for thiophene, methine (CHOH), and amide protons with specific chemical shifts and coupling patterns. rsc.org | Connectivity of atoms, confirmation of proton framework. |

| ¹³C NMR | Resonances for thiophene carbons, C-OH, and C=O carbons. rsc.org | Carbon skeleton confirmation. |

| FTIR | Broad O-H stretch (~3300 cm⁻¹), N-H stretch, strong C=O stretch (~1650 cm⁻¹). researchgate.netresearchgate.net | Presence of key functional groups (hydroxyl, amide). |

| UV-Vis | Absorption maximum in the UV range (e.g., ~230-280 nm). ijitee.org | Confirmation of conjugated system, basis for UV quantification. |

Mass Spectrometry for Compound Characterization and Metabolite Identification

Mass spectrometry (MS) is a cornerstone for determining the molecular weight of this compound and identifying its metabolites.

Compound Characterization: High-Resolution Mass Spectrometry (HRMS), for example, using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the molecular ion. ijpras.comnih.gov This accuracy (typically within 5 ppm) allows for the unambiguous determination of the elemental formula of the parent compound, serving as a definitive confirmation of its identity. ijpras.com Fragmentation patterns observed in the MS/MS spectrum, generated by colliding the parent ion with an inert gas, provide further structural information that confirms the connectivity of the molecule.

Metabolite Identification: In drug discovery and development, identifying how a compound is metabolized is crucial. nih.gov The study of this compound's biotransformation in vitro (e.g., using liver microsomes) or in vivo can be accomplished using LC-HRMS. nih.govnih.gov The general strategy involves searching the acquired data for predicted mass shifts corresponding to common metabolic reactions. ijpras.comnih.gov

Common metabolic transformations include:

Phase I Reactions: Oxidation (e.g., hydroxylation), which adds 16 Da to the molecular weight.

Phase II Reactions: Conjugation with endogenous molecules like glucuronic acid (+176 Da) or sulfate (B86663) (+80 Da) to increase water solubility for excretion. ijpras.comnih.gov

By comparing the MS/MS fragmentation pattern of a potential metabolite with that of the parent compound, the site of modification can often be pinpointed. nih.gov For example, a mass shift in a fragment ion containing the thiophene ring would suggest modification occurred on that part of the molecule.

Table 3: Potential Metabolic Transformations of this compound and Corresponding Mass Shifts

| Metabolic Reaction | Modification | Mass Shift (Da) | Analytical Approach |

|---|---|---|---|

| Hydroxylation | Addition of an oxygen atom (-OH) | +15.9949 | LC-HRMS; Neutral Loss Scan |

| N-dealkylation | (If applicable to derivatives) | Variable | LC-HRMS/MS |

| Glucuronidation | Addition of glucuronic acid | +176.0321 | LC-HRMS; Precursor Ion Scan for m/z 176 ijpras.com |

| Sulfation | Addition of a sulfate group | +79.9568 | LC-HRMS; Neutral Loss Scan for 80 Da nih.gov |

| Methylation | Addition of a methyl group | +14.0157 | LC-HRMS/MS |

Method Development and Validation Protocols for Research Laboratory Applications

For research findings to be considered reliable and reproducible, the analytical methods used must be properly developed and validated. A validation protocol for an HPLC method to quantify this compound would assess several key parameters according to internationally recognized guidelines. nih.gov

Method Development: The initial phase involves selecting the appropriate column, mobile phase, and detection settings to achieve a good separation with symmetrical peak shapes and an adequate signal-to-noise ratio. Parameters such as mobile phase composition, pH, and column temperature are systematically adjusted to optimize the chromatography.

Method Validation: Once developed, the method's performance is formally validated. The key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). This is often demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards and performing a linear regression analysis on the concentration versus response data. A high correlation coefficient (R²) is required (e.g., >0.99). nih.govresearchgate.net

Accuracy: The closeness of the test results to the true value. It is typically assessed by performing spike recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. Recoveries are often expected to be within 80-120%. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Precision over different days, with different analysts or equipment. nih.gov Precision is expressed as the relative standard deviation (RSD), which should typically be below 15%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | No interference at the analyte's retention time. |

| Linearity (R²) | To demonstrate a proportional response to concentration. | R² > 0.99 nih.govresearchgate.net |

| Accuracy (% Recovery) | To measure how close the result is to the true value. | 80-120% of the nominal value. nih.gov |

| Precision (% RSD) | To measure the scatter of results from repeated analyses. | RSD ≤ 15% (≤ 20% at LOQ). nih.gov |

| LOD (S/N) | To determine the lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3. nih.gov |

| LOQ (S/N) | To determine the lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10. nih.gov |

| Robustness | To assess the method's reliability with small changes. | No significant impact on results from minor variations. |

Future Research Directions and Translational Perspectives for Alpha Hydroxy 3 Thiopheneacetamide

Exploration of Emerging Synthetic Technologies and Sustainable Approaches

The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount for the future of alpha-hydroxy-3-thiopheneacetamide. Traditional synthetic methods often rely on harsh reaction conditions, hazardous reagents, and generate significant chemical waste. dst.gov.in Future research should prioritize the adoption of green chemistry principles to address these limitations. rasayanjournal.co.infrontiersin.orgnih.govresearchgate.net

Emerging synthetic technologies that warrant investigation for the synthesis of this compound and its analogs include:

Biocatalysis: The use of enzymes to catalyze the formation of the amide bond offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.orgoup.comresearchgate.netacs.orgnih.gov Research should focus on identifying or engineering enzymes, such as lipases or nitrile hydratases, that can efficiently catalyze the amidation of a suitable alpha-hydroxy-3-thiopheneacetic acid precursor. nih.gov This approach can lead to higher yields, reduced byproducts, and milder reaction conditions. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. mdpi.comnih.govresearchgate.netthieme-connect.deeuropa.eu The synthesis of this compound in a flow reactor could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher purity and yields. europa.eu This technology is particularly well-suited for handling hazardous intermediates and exothermic reactions safely. nih.goveuropa.eu

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. rasayanjournal.co.in This technology has been successfully applied to the synthesis of various heterocyclic compounds and could be a valuable tool for the efficient synthesis of the thiophene (B33073) core of this compound. rasayanjournal.co.in

A comparative overview of these emerging synthetic technologies is presented in the table below.

| Technology | Key Advantages | Potential Application in this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, environmentally friendly. rsc.orgresearchgate.net | Enzymatic amidation of an alpha-hydroxy-3-thiopheneacetic acid derivative. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability, automation. mdpi.comnih.goveuropa.eu | Continuous production with improved yield and purity, safe handling of intermediates. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, cleaner reactions. rasayanjournal.co.in | Efficient synthesis of the thiophene heterocyclic core. |

| Green Solvents/Reagents | Reduced environmental impact, improved safety. frontiersin.org | Use of water or ionic liquids as reaction media, development of catalytic processes. |

By embracing these modern synthetic methodologies, researchers can develop more efficient, sustainable, and economically viable processes for the production of this compound, thereby facilitating its journey towards potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for α-hydroxy-3-thiopheneacetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation of thiophene derivatives with hydroxylated acetamide precursors. Key steps include:

- Amide coupling : Use carbodiimide reagents (e.g., EDC) with NHS to activate carboxylic acid intermediates for nucleophilic attack by amine groups .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (25–60°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product.

Optimization Metrics :

| Parameter | Impact on Yield | Typical Range |

|---|---|---|

| Temperature | Higher yields at 40–50°C | 25–60°C |

| Catalyst (EDC) | 1.2–1.5 eq. maximizes activation | 1.0–2.0 eq. |

| Reaction Time | 12–24 hr for >90% conversion | 6–48 hr |

Q. What spectroscopic techniques are most reliable for characterizing α-hydroxy-3-thiopheneacetamide?

Methodological Answer:

- NMR :

- ¹H NMR : Confirm hydroxyl (-OH) proton at δ 4.8–5.2 ppm and thiophene protons (δ 6.5–7.5 ppm).

- ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm and thiophene carbons (125–140 ppm).

- IR : Stretching vibrations for -OH (3200–3500 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and thiophene C-S (600–700 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ ion; isotopic pattern confirms sulfur presence.

Validation : Cross-reference with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are recommended for handling α-hydroxy-3-thiopheneacetamide in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification due to potential volatile byproducts.

- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.

- Disposal : Neutralize with dilute NaOH (pH 7–8) before incineration.

Note: Toxicity data is limited; assume hazards akin to thiophene derivatives (e.g., skin/eye irritation) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data for α-hydroxy-3-thiopheneacetamide derivatives?

Methodological Answer:

- Scenario : Discrepancy between observed ¹H NMR splitting patterns and predicted symmetry.

- Approach :

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing signal broadening .

- X-ray Crystallography : Resolve conformational isomers or hydrogen-bonding networks.

- Computational Validation : Compare DFT-optimized geometries with experimental data .

Case Study : A 2023 study on thiophene-3-carboxylates used temperature-dependent NMR to identify rotameric equilibria .

Q. What strategies are effective for studying structure-activity relationships (SAR) of α-hydroxy-3-thiopheneacetamide in enzymatic inhibition?

Methodological Answer:

-

SAR Workflow :

- Derivatization : Modify hydroxyl (-OH) or thiophene substituents (e.g., halogenation, alkylation).

- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorescence/quenching.

- Docking Studies : Use AutoDock Vina to model binding interactions; prioritize derivatives with ΔG < -8 kcal/mol.

-

Data Analysis :

Modification Enzymatic IC₅₀ (μM) ΔG (kcal/mol) -OH (parent) 12.3 ± 1.2 -7.9 -OCH₃ 8.7 ± 0.9 -9.1 -F 15.6 ± 1.5 -7.2

Interpretation : Methoxy substitution enhances binding via hydrophobic interactions .

Q. How should researchers statistically validate reproducibility in synthetic yields across batches?

Methodological Answer:

- Experimental Design : Synthesize 3–5 batches under identical conditions.

- Statistical Tests :

- ANOVA : Compare batch yields (α = 0.05) to identify outliers.

- RSD : Accept ≤5% relative standard deviation for reproducibility.

- Troubleshooting :

- High RSD : Check moisture sensitivity (use molecular sieves) or catalyst aging (fresh EDC/NHS).

- Low Yield : Optimize stoichiometry (1.3 eq. EDC, 1.1 eq. NHS) .

Data Contradiction and Critical Analysis

Q. What methodologies address conflicting reports on the stability of α-hydroxy-3-thiopheneacetamide in aqueous solutions?

Methodological Answer:

-

Controlled Stability Study :

- Conditions : pH 3–10 buffers, 25–40°C, monitor degradation via HPLC.

- Kinetic Analysis : Calculate t₁/₂ (half-life) using first-order decay models.

-

Findings :

pH t₁/₂ (hr) at 25°C 7.4 48.2 ± 3.1 9.0 12.5 ± 1.8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.